4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride
Description
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIARDFHEKMUSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Functionalization
The Friedel-Crafts acylation is a cornerstone for introducing substituents onto the thiophene ring. For example, 5-(4-methylphenyl)thiophene-2-carboxylic acid is synthesized via:
Representative Reaction:
Carboxylic Acid to Acyl Chloride Conversion
The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) under controlled conditions:
Example Protocol:
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Dissolve 5-(4-methylphenyl)thiophene-2-carboxylic acid (24 g, 0.1 mol) in CCl₄.
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Add SOCl₂ (14.3 mL, 0.12 mol) dropwise at 0°C.
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Reflux for 3 hours, then remove solvent under reduced pressure.
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Distill residue to obtain the acyl chloride (88% yield, purity >98%).
Ester Hydrolysis and Subsequent Chlorination
Synthesis of Ester Precursors
Ethyl 4-methyl-5-(4-methylphenyl)thiophene-2-carboxylate is prepared via:
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under basic conditions:
Chlorination with SOCl₂
The carboxylic acid is converted to the acyl chloride as described in Section 1.2.
Direct Chlorination of Preformed Carboxylic Acids
Optimized Chlorination Parameters
Case Study :
-
Substrate : 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid.
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SOCl₂ : 1.2 equivalents in toluene.
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Yield : 90% (purity 99% by HPLC).
Alternative Methods and Innovations
Microwave-Assisted Synthesis
Green Chemistry Approaches
Challenges and Solutions
Common Issues
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents such as dichloromethane (DCM) are typical.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) are employed.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride serves as a versatile building block for the synthesis of more complex molecules. Its carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives such as amides and esters through nucleophilic substitution reactions. This property makes it valuable in designing new compounds with specific functionalities.
Biology and Medicine
The compound has been investigated for its potential biological activities, particularly in drug development:
- Antiviral Activity: Research indicates that it may inhibit the hepatitis C virus (HCV) NS3 protease, showcasing promising results in vitro. The structural similarity to known inhibitors suggests potential pathways for antiviral action .
- Antimicrobial Properties: Laboratory studies have demonstrated significant antimicrobial effects against various bacterial strains, indicating its potential as a therapeutic agent.
- Anticancer Activity: Case studies have highlighted its antiproliferative effects on cancer cell lines, including liver cell carcinoma and prostate cancer cells. For instance, derivatives of thiophene compounds have shown IC50 values indicating effective inhibition of cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Note: Data for the target compound is inferred from structural analogs due to absence in evidence.
Research Findings and Implications
- Synthetic Utility : The target compound’s reactivity is intermediate between pyridine-based acyl chlorides (higher electrophilicity) and biphenyl analogs (lower polarity). Its steric bulk may necessitate optimized reaction conditions for amidation or esterification.
- Stability : Thiophene’s electron-rich nature relative to pyridine or thiazole could reduce susceptibility to hydrolysis compared to 4-chloropyridine-2-carbonyl chloride hydrochloride .
- Applications: Potential use in pharmaceuticals (e.g., as a building block for kinase inhibitors) or materials science, though toxicity data are unavailable (as noted for related thiophene derivatives in ).
Biological Activity
4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride is a thiophene derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
The compound has a molecular weight of approximately 263.3 g/mol and features a thiophene ring substituted with methyl and phenyl groups, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various thiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride | TBD | Staphylococcus aureus |
| Example Compound 1 | 0.22 | E. coli |
| Example Compound 2 | 0.25 | E. coli |
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to 4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride have shown promising results in inhibiting cell proliferation in colorectal cancer models .
A comparative study found that specific modifications in the thiophene structure led to enhanced apoptotic activity in human cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.07 |
| Compound B | A549 | 0.19 |
| 4-Methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride | TBD | TBD |
The mechanism by which thiophene derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways associated with disease processes. For instance, they may target metabolic enzymes involved in cancer progression or modulate inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, it was found that modifications at the phenyl position significantly increased antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A series of synthesized thiophene-based compounds were tested against colorectal cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity and apoptosis induction .
Q & A
Q. How can researchers optimize the synthesis of 4-methyl-5-(4-methylphenyl)thiophene-2-carbonyl chloride to improve yield and purity?
- Methodological Answer : Use a stepwise approach: (1) Start with Friedel-Crafts acylation of 4-methylthiophene to introduce the 2-carbonyl group. (2) Perform Suzuki coupling with 4-methylphenylboronic acid to install the 5-(4-methylphenyl) substituent. (3) Convert the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of SOCl₂) to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by NMR .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., methyl groups at δ ~2.3 ppm). Compare with structurally analogous thiophene derivatives .
- IR Spectroscopy : Confirm the carbonyl chloride stretch (C=O) at ~1770–1800 cm⁻¹ and absence of -OH (carboxylic acid) at ~2500–3500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion [M+H]⁺. Fragmentation patterns should align with cleavage at the thiophene ring .
Q. How can computational modeling predict the reactivity of the acyl chloride group in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), highlighting electrophilic regions at the carbonyl carbon. Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic pathways. Validate predictions with experimental kinetic studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Q. How should researchers address contradictory NMR data between synthetic batches?
- Methodological Answer : (1) Verify solvent deuteration consistency (e.g., CDCl₃ vs. DMSO-d₆). (2) Check for residual acid impurities (e.g., HCl) using ¹H NMR (δ ~1.5 ppm for H₂O). (3) Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers). If discrepancies persist, use 2D NOESY to confirm spatial proximity of substituents .
Q. What strategies can elucidate the compound’s role in structure-activity relationships (SAR) for antimicrobial applications?
- Methodological Answer : (1) Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups). (2) Test against Gram-positive/negative bacterial strains (MIC assays). (3) Perform molecular docking (AutoDock Vina) to target bacterial enzymes (e.g., dihydrofolate reductase). Corrogate activity with electronic (Hammett σ) and steric (Taft Es) parameters .
Q. How does the electron-withdrawing acyl chloride group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Use frontier molecular orbital (FMO) analysis to predict reactivity. The acyl chloride lowers the LUMO energy at the thiophene’s α-position, favoring nucleophilic attack there. Validate via Sonogashira coupling: Pd(PPh₃)₄/CuI, aryl acetylenes. Monitor regioselectivity by LC-MS and compare with DFT-predicted transition states .
Q. What challenges arise in purifying this compound, and how can they be mitigated?
- Methodological Answer : Challenges: Hydrolysis to carboxylic acid under humid conditions; column degradation due to acidic byproducts. Solutions: (1) Use anhydrous solvents and Schlenk techniques. (2) Pre-treat silica gel with 1% Et₃N in hexane to neutralize acidity. (3) Employ preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) for final purification .
Q. How can researchers assign ambiguous NOE correlations in crowded regions of the NMR spectrum?
- Methodological Answer : Perform selective 1D NOE experiments (e.g., DPFGSE-NOE) with irradiation at specific proton resonances. For example, irradiate the methyl group at C4 to observe enhancements in adjacent aromatic protons. Compare with simulated NOE patterns from molecular dynamics (MD) trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
